molecular formula C9H7I3O3 B14373028 Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester CAS No. 90347-82-3

Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester

Cat. No.: B14373028
CAS No.: 90347-82-3
M. Wt: 543.86 g/mol
InChI Key: ULCCOFNXYJUKRA-UHFFFAOYSA-N
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Description

Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester is an organic compound characterized by the presence of iodine atoms attached to a phenoxy group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,4,6-triiodophenoxy)-, methyl ester typically involves the esterification of acetic acid derivatives with 2,4,6-triiodophenol. One common method includes the reaction of 2,4,6-triiodophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of ester groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dehalogenated compounds.

Scientific Research Applications

Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.

    Medicine: Due to its iodine content, it may be explored for use in radiolabeling and imaging studies.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid, (2,4,6-triiodophenoxy)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A chlorinated analog with herbicidal properties.

    (4-Iodophenyl)acetic acid: A related compound with a single iodine atom.

    2-(2,4,6-Triiodophenoxy)acetic acid: A structurally similar compound with an acetic acid moiety.

Uniqueness

Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties

Properties

CAS No.

90347-82-3

Molecular Formula

C9H7I3O3

Molecular Weight

543.86 g/mol

IUPAC Name

methyl 2-(2,4,6-triiodophenoxy)acetate

InChI

InChI=1S/C9H7I3O3/c1-14-8(13)4-15-9-6(11)2-5(10)3-7(9)12/h2-3H,4H2,1H3

InChI Key

ULCCOFNXYJUKRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1I)I)I

Origin of Product

United States

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